molecular formula C8H5BrF4 B6329025 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene CAS No. 2167794-49-0

1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene

Cat. No.: B6329025
CAS No.: 2167794-49-0
M. Wt: 257.02 g/mol
InChI Key: ATBZAPXTJJNPMS-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a derivative of benzene, featuring bromine, fluorine, methyl, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-3-methyl-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions . Another method includes the trifluoromethylation of 1-bromo-2-fluoro-3-methylbenzene using a trifluoromethylating reagent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and trifluoromethylation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Scientific Research Applications

1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

Properties

IUPAC Name

1-bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c1-4-2-5(8(11,12)13)3-6(9)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBZAPXTJJNPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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